1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide
Beschreibung
This compound features a cyclopenta[c]pyridazine core fused with a piperidine-3-carboxamide scaffold, further substituted by a 4-(pyridin-3-yl)-1,3-thiazol-2-yl group. The cyclopenta[c]pyridazine moiety is notable for its bicyclic aromatic system, which may confer rigidity and enhance binding affinity to biological targets. The thiazole ring, linked to a pyridin-3-yl group, introduces hydrogen-bonding and π-π stacking capabilities, critical for molecular recognition .
Eigenschaften
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c28-20(24-21-23-18(13-29-21)15-5-2-8-22-11-15)16-6-3-9-27(12-16)19-10-14-4-1-7-17(14)25-26-19/h2,5,8,10-11,13,16H,1,3-4,6-7,9,12H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRFQEYOYBRDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure features a cyclopenta[c]pyridazine moiety linked to a piperidine ring and a thiazole substituent. Its molecular formula is C_{19}H_{20}N_{4}O_{1}S, with a molecular weight of approximately 344.46 g/mol. This unique structural composition is believed to contribute to its diverse biological activities.
Research indicates that the biological activity of this compound primarily involves the modulation of various enzymatic pathways. The specific interactions with biological targets can lead to inhibition or activation of cellular processes crucial for disease treatment. The compound has shown promise in several areas:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyridazinone compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon carcinoma) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antibacterial and Antifungal Properties : The compound has been tested against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and exhibited notable antibacterial activity. Agar well diffusion methods revealed varying zones of inhibition, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cytokine production (e.g., TNF-α, IL-1β). This suggests a possible application in treating inflammatory diseases .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | 2097861-47-5 | Similar cyclopenta structure; different substituents |
| 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide | 2097897-48-6 | Incorporates a triazole ring; potential different biological activity |
| N-(3-methylpyridin-2-yl)piperidine | Not specified | Lacks cyclopenta structure; simpler piperidine derivative |
These comparisons highlight how variations in substituents can influence the biological properties of similar compounds.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study conducted by Mogilski et al. evaluated the anticancer properties of synthesized pyridazinone derivatives. Among them, certain compounds showed IC50 values as low as 3.52 µg/mL against MCF7 cells and 5.60 µg/mL against HCT116 cells. These results underscore the potential effectiveness of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, various derivatives were tested against standard bacterial strains using the agar well diffusion method. Compounds demonstrated significant antibacterial activity with zones of inhibition ranging from 10 mm to over 30 mm depending on the concentration used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Modifications: Cyclopenta[c]pyridazine vs. Cyclopenta[c]pyridine
The cyclopenta[c]pyridazine core differentiates this compound from analogs like those in , which focus on cyclopenta[c]pyridine frameworks. For example, pyridazines are more electron-deficient, which may enhance interactions with electron-rich enzyme active sites .
Piperidine Carboxamide Substituents
- : The analog 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide replaces the thiazolyl-pyridinyl group with a trifluoromethoxybenzyl moiety. The trifluoromethoxy group increases lipophilicity (LogP) and metabolic stability, whereas the thiazole-pyridine substituent in the target compound may enhance water solubility and target specificity .
- : The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide substitutes the thiazole with a 1,2,4-triazole.
Heterocyclic Appendages: Thiazole vs. Benzothiazole
- : The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide features a benzo[d]thiazole group instead of a simple thiazole. The benzene ring extension increases molecular weight (447.6 vs. ~360–380 for the target compound) and may enhance π-π stacking but reduce solubility .
Pyridazine vs. Pyrimidine Derivatives
- : Compounds like 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide highlight the pyrimidine-carboxamide scaffold. Pyrimidines are smaller and less polar than pyridazines, which could simplify synthesis but limit interactions with larger binding pockets .
Physicochemical and Pharmacokinetic Properties
Notes:
- The thiazole-pyridine group in the target compound balances lipophilicity and polarity, making it a candidate for oral bioavailability.
- The trifluoromethoxy group in ’s analog may improve blood-brain barrier penetration but increase toxicity risks .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
